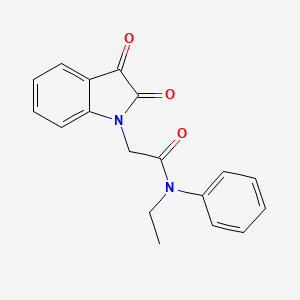![molecular formula C14H12F3NO2S B4628246 2,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B4628246.png)
2,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of fluorinated benzenesulfonamide derivatives, like the one , typically involves steps that ensure the introduction of fluorine atoms or fluorine-containing groups into the benzenesulfonamide framework. A pertinent example is the synthesis of fluoromethyl analogues of valdecoxib, which exhibit potent inhibitory activities against cyclooxygenase-2. These analogues, including a specific focus on a fluoromethyl compound, were synthesized via fluoride-ion displacement of the corresponding tosylate, showcasing the strategic incorporation of fluorine into the molecular structure for enhanced biological activity (Toyokuni et al., 2005).
Molecular Structure Analysis
The molecular structure of fluorinated benzenesulfonamide compounds often includes intricate interactions and architecture. For instance, compounds like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide display unique supramolecular structures. The former is characterized by two-dimensional architecture formed through C—H⋯πaryl interactions, while the latter exhibits a three-dimensional structure via C—H⋯O intermolecular interactions (Rodrigues et al., 2015).
Chemical Reactions and Properties
Fluorinated benzenesulfonamides participate in diverse chemical reactions, highlighting their reactivity and potential for various applications. A novel reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide leads to the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides, illustrating the compound's versatility in forming fluorinated scaffolds under mild conditions (Xiao et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application and handling. The crystal structure, in particular, can dictate the compound's interaction with other molecules and its stability. An example of this is seen in the crystal structures of related benzenesulfonamide compounds, which reveal how different molecular interactions influence the overall molecular assembly and physical properties (Jacobs et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further chemical modifications, define the utility of fluorinated benzenesulfonamides in synthetic chemistry and drug development. The synthesis and evaluation of N-substituted phenyl benzenesulfonylureas, for instance, underscore the structural diversity and reactivity of these compounds, facilitating the development of novel chemical entities with potential biological activities (Ta-n, 2015).
Scientific Research Applications
Fluorophores for Zinc(II) Detection
Research on zinc(II) specific fluorophores, such as the study conducted by Kimber et al. (2001), highlights the importance of such compounds in studying intracellular zinc levels. These fluorophores, including various analogues substituted at sulfur, provide insights into the factors affecting fluorescence and their utility in detecting Zn2+ complexes, indicating potential applications in biochemical and medical research (Kimber et al., 2001).
Cyclooxygenase-2 Inhibition
The study by Pal et al. (2003) on 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties reveals their significance in cyclooxygenase (COX-1/COX-2) inhibition, with specific fluorine substitutions enhancing potency and selectivity. This research contributes to the development of new anti-inflammatory drugs, showcasing the therapeutic potential of fluorinated benzenesulfonamides (Pal et al., 2003).
Enantioselective Fluorination
Wang et al. (2014) explored the enantioselective fluorination of 2-oxindoles using N-fluorobenzenesulfonamide derivatives, demonstrating the ability to fine-tune reaction selectivity through structural modifications. This work is pivotal for the synthesis of fluorinated organic compounds, which are increasingly valuable in pharmaceuticals and agrochemicals (Wang et al., 2014).
Novel N-Substituted Phenyl Benzenesulfonylureas
The synthesis of novel N-substituted phenyl benzenesulfonylureas, as described by Ta-n (2015), explores the chemical diversity and potential applications of these compounds in various fields, including materials science and drug development (Ta-n, 2015).
properties
IUPAC Name |
2,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-11-3-1-10(2-4-11)7-8-18-21(19,20)14-6-5-12(16)9-13(14)17/h1-6,9,18H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXFBUSCFNABMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=C(C=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)
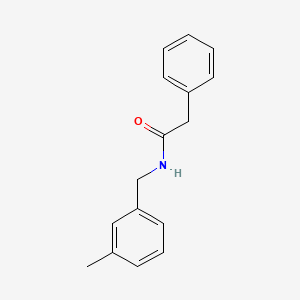
![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)
![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628181.png)

![3,3'-thiobis[N-(3-methoxyphenyl)propanamide]](/img/structure/B4628194.png)
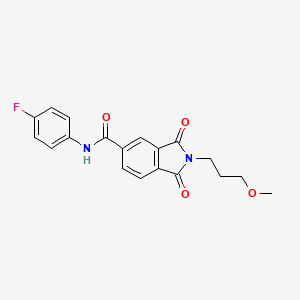
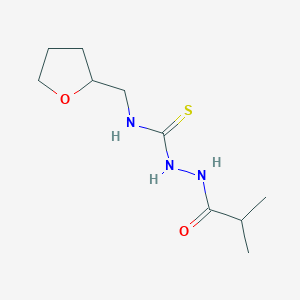
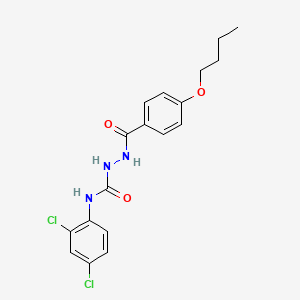
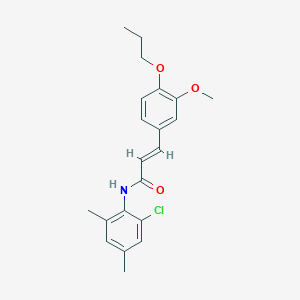
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4628219.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B4628242.png)
